molecular formula C16H13ClN2O B12588398 2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl- CAS No. 647013-19-2

2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl-

Cat. No.: B12588398
CAS No.: 647013-19-2
M. Wt: 284.74 g/mol
InChI Key: BZCJFUZTTALTQO-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl- is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure features an indole core with a 4-chlorophenyl imino group and two methyl groups at positions 5 and 7, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl- typically involves the condensation of 4-chloroaniline with 5,7-dimethylindole-2,3-dione under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl- is unique due to its specific substitutions, which may enhance its biological activity and stability compared to other indole derivatives. The presence of the 4-chlorophenyl imino group and methyl groups at positions 5 and 7 distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .

Properties

CAS No.

647013-19-2

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

3-(4-chlorophenyl)imino-5,7-dimethyl-1H-indol-2-one

InChI

InChI=1S/C16H13ClN2O/c1-9-7-10(2)14-13(8-9)15(16(20)19-14)18-12-5-3-11(17)4-6-12/h3-8H,1-2H3,(H,18,19,20)

InChI Key

BZCJFUZTTALTQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC3=CC=C(C=C3)Cl)C(=O)N2)C

Origin of Product

United States

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